4-Chloro-2-fluorobenzyl bromide
Overview
Description
4-Chloro-2-fluorobenzyl bromide is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-chloro-2-fluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form 4-chloro-2-fluorobenzaldehyde or 4-chloro-2-fluorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 4-chloro-2-fluorobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives (e.g., 4-chloro-2-fluorobenzyl amine, 4-chloro-2-fluorobenzyl thiol).
Oxidation: 4-Chloro-2-fluorobenzaldehyde, 4-chloro-2-fluorobenzoic acid.
Reduction: 4-Chloro-2-fluorobenzyl alcohol.
Scientific Research Applications
4-Chloro-2-fluorobenzyl bromide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in the synthesis of various derivatives and intermediates.
Comparison with Similar Compounds
4-Chlorobenzyl bromide: Similar structure but lacks the fluorine atom at the 2 position.
2-Chloro-4-fluorobenzyl bromide: Isomer with chlorine and fluorine atoms at different positions.
4-Fluorobenzyl bromide: Similar structure but lacks the chlorine atom at the 4 position.
Uniqueness: 4-Chloro-2-fluorobenzyl bromide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable in specific synthetic applications where such characteristics are desired.
Properties
IUPAC Name |
1-(bromomethyl)-4-chloro-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCSSWZQROEFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371436 | |
Record name | 1-(bromomethyl)-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-82-0 | |
Record name | 4-Chloro-2-fluorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71916-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(bromomethyl)-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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